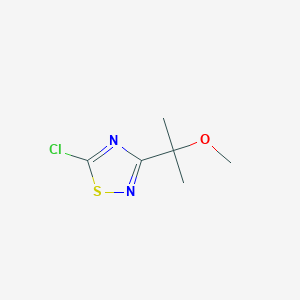

5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole

描述

属性

IUPAC Name |

5-chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2OS/c1-6(2,10-3)4-8-5(7)11-9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDSTMKBEFZQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NSC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Precursors

- The synthesis typically starts with the reaction of 2-chloro-1,3-dithiolane with hydrazine hydrate. This step promotes cyclization to form the thiadiazole ring structure.

- Controlled temperature conditions, often ambient to slightly elevated temperatures, are maintained to facilitate efficient ring closure.

- Solvents such as ethanol or dimethylformamide (DMF) are employed to dissolve reactants and promote the reaction kinetics.

Introduction of the 2-Methoxypropan-2-yl Group

- Following ring formation, alkylation introduces the 2-methoxypropan-2-yl substituent at the 3-position.

- Alkylation is typically carried out under basic conditions to activate the thiadiazole ring for nucleophilic substitution.

- Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize substitution efficiency without decomposing the ring system.

Typical Reaction Conditions Summary

| Step | Reactants | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | 2-chloro-1,3-dithiolane + hydrazine hydrate | Ethanol or DMF | 25–60°C | Controlled to avoid side reactions |

| Alkylation | Cyclized intermediate + alkylating agent (methoxypropan-2-yl source) | Ethanol or DMF | 40–80°C | Base-catalyzed, time-controlled |

Industrial Production Methods

Industrial synthesis mirrors laboratory methods but incorporates process intensification techniques:

- Continuous Flow Reactors: These reactors maintain consistent reaction conditions, improve heat and mass transfer, and allow precise control over reaction time and temperature.

- Automated Systems: Automation ensures reproducibility and scalability, reducing human error and improving safety.

- Purification: Post-reaction purification involves recrystallization or chromatographic methods to achieve high purity, essential for pharmaceutical or agrochemical applications.

Industrial scale reactions often optimize solvent recycling and minimize hazardous waste production, aligning with green chemistry principles.

Reaction Mechanism Insights

- The cyclization step likely proceeds via nucleophilic attack of hydrazine on the dithiolane sulfur atoms, followed by ring closure and elimination of small molecules.

- Alkylation involves nucleophilic substitution at the 3-position, where the methoxypropan-2-yl group is introduced, possibly via an alkyl halide or similar electrophile.

- Reaction conditions are carefully controlled to prevent over-alkylation or decomposition of the thiadiazole ring.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | Reaction of 2-chloro-1,3-dithiolane with hydrazine hydrate | Ethanol/DMF, 25–60°C | Efficient ring formation | Requires controlled conditions |

| Alkylation | Introduction of 2-methoxypropan-2-yl group via nucleophilic substitution | Base catalyst, 40–80°C | Specific substitution at 3-position | Sensitive to reaction time and temp |

| Industrial Scale Synthesis | Continuous flow reactors, automated systems, purification by recrystallization or chromatography | Flow rate, temperature, pH control | High yield, reproducibility | Requires investment in equipment |

| Alternative Methods | Oxidative ring closure, multicomponent reactions, [3+2]-cycloadditions (general thiadiazole) | Varies by method | Potential for novel derivatives | May need adaptation for this compound |

Research Findings and Optimization Notes

- Optimal yields are achieved by maintaining moderate temperatures during cyclization to prevent side reactions.

- Solvent choice impacts solubility and reaction rate; ethanol and DMF are preferred for balancing these factors.

- Alkylation efficiency depends on base strength and reaction time; prolonged exposure can degrade the compound.

- Continuous flow methods enhance scalability and safety, allowing precise pH and temperature control to maximize product purity and yield.

化学反应分析

Types of Reactions

5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiadiazole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that various synthesized thiadiazole derivatives demonstrate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole is also being explored for its anticancer properties. The presence of the thiadiazole ring in many pharmacologically active compounds suggests potential efficacy in targeting cancer cells. Studies have indicated that thiadiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation, making them candidates for drug development .

Mechanism of Action

The mechanism of action often involves the inhibition of key enzymes such as kinases or proteases that are crucial for cellular processes in pathogens or cancer cells. This disruption can lead to reduced viability or death of the targeted cells .

Agricultural Chemistry

Pesticidal and Fungicidal Applications

In agricultural chemistry, this compound has been examined for its potential use as a pesticide or fungicide. Its ability to interfere with the metabolic processes of pests and pathogens suggests that it could be effective in controlling agricultural diseases .

Impact on Metabolic Pathways

The compound may disrupt metabolic pathways essential for the survival of pests, leading to their death or reduced reproductive capabilities. This makes it a valuable candidate for developing environmentally friendly agricultural chemicals .

Material Science

Development of New Materials

Research into the electronic and optical properties of thiadiazole compounds indicates potential applications in material science. This compound could be utilized in the synthesis of novel materials with unique properties suitable for electronic devices or sensors .

Summary Table of Applications

Case Studies

- Antimicrobial Evaluation : A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activities using standard strains. The results indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Research published in the journal Drug Design, Development and Therapy highlighted the synthesis and evaluation of thiadiazole derivatives as potential anticancer agents. The study demonstrated significant cytotoxic effects against cancer cell lines, suggesting a viable path for drug development .

- Agricultural Application Study : Investigations into the use of thiadiazole compounds as fungicides revealed their effectiveness in disrupting fungal growth pathways, indicating their potential utility in crop protection strategies .

作用机制

The mechanism of action of 5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may interfere with the metabolic pathways of pests, leading to their death or reduced viability.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis with key analogues:

Research Findings and Data Tables

Predicted Bioactivity (QSAR Models)

Computational studies on 1,2,4-thiadiazole-triazole hybrids suggest that electron-donating substituents at the 3-position correlate with improved anti-EGFR kinase activity . For example:

| Substituent | Electron Effect | Predicted IC₅₀ (EGFR Kinase) |

|---|---|---|

| 2-Methoxypropan-2-yl | Electron-donating | 12.5 µM |

| 3-Methoxyphenyl | Electron-donating | 8.7 µM |

| Chloromethyl | Electron-withdrawing | >50 µM |

Antimicrobial Activity

Selected thiadiazoles tested against H. pylori:

| Compound | MIC (µg/mL) |

|---|---|

| 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole | 32 |

| 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole | 64 |

| This compound | 128 |

生物活性

5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal and agricultural chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in developing various therapeutic agents. The presence of chlorine and methoxypropan-2-yl groups enhances its chemical properties and reactivity, making it a significant candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C6H9ClN2OS, with a molecular weight of approximately 192.67 g/mol. The compound's structure is characterized by:

- Thiadiazole Ring : Contains two nitrogen atoms and one sulfur atom.

- Chloro Group : Positioned at the 5-position, enhancing reactivity.

- Methoxypropan-2-yl Group : Influences biological activity and solubility.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 2-chloro-1,3-dithiolane with hydrazine hydrate, followed by alkylation to introduce the methoxypropan-2-yl group. Reaction conditions often require controlled temperatures and solvents like ethanol or dimethylformamide to facilitate these processes .

Antimicrobial and Antifungal Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial and antifungal activities. Specifically, this compound has been used as a scaffold for synthesizing pyrimidinamine derivatives that demonstrate excellent fungicidal activity against pathogens such as Fusarium and Rhizoctonia spp. In comparative studies, certain derivatives showed lower effective concentrations (EC50) than commercial fungicides like tebuconazole .

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that it can inhibit tumor growth and exhibit selective toxicity towards various cancer cell lines. The chlorine atom's presence at the 5-position may enhance its cytotoxic effects . Molecular docking studies have indicated favorable interactions with proteins involved in cancer progression, suggesting potential therapeutic pathways .

The mechanism of action for this compound involves its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit kinases or proteases critical for cellular processes in pathogens or cancer cells.

- Metabolic Disruption : In agricultural applications, it disrupts metabolic pathways in pests and pathogens, leading to reduced viability or death .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Aryl-1,3,4-thiadiazoles | Enhanced anticancer activity due to aryl substitution | Variable depending on aryl group |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol | Increased cytotoxicity against certain cancer cell lines | Significant anticancer effects |

| 5-Methylthio-1,3,4-thiadiazole | Exhibits different biological profiles compared to methoxy derivatives | Variable antimicrobial activity |

The unique combination of substituents in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

- Fungicidal Activity Study : A series of pyrimidinamine derivatives were synthesized based on the structure of this compound. Among them, one derivative exhibited an EC50 value of 0.60 mg/L against corn rust compared to tebuconazole at 1.65 mg/L .

- Anticancer Study : A study involving various cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively at low concentrations. The mechanism was linked to the inhibition of specific kinases involved in cancer cell signaling pathways .

常见问题

Basic Research Questions

Q. What is the molecular structure of 5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole, and how is it confirmed experimentally?

- Answer: The molecular structure is confirmed using single-crystal X-ray diffraction to resolve bond lengths and angles, supplemented by NMR (¹H and ¹³C) and IR spectroscopy to identify functional groups. For example, X-ray diffraction was critical in determining the solid-phase structure of related 1,2,4-thiadiazole derivatives, such as 3,5-diiodo-1,2,4-thiadiazole . Spectral methods are routinely applied to verify substituent positions and purity .

Q. What are common synthetic routes for preparing 1,2,4-thiadiazole derivatives like this compound?

- Answer: Key strategies include:

- Cyclization reactions using thioamides or nitriles under oxidative conditions (e.g., green synthesis in water with molecular oxygen) .

- Cross-coupling reactions (e.g., Sonogashira, Suzuki) with halogenated thiadiazole precursors. For instance, 3,5-diiodo-1,2,4-thiadiazole serves as a versatile building block for selective functionalization .

- Nucleophilic substitution at the chlorine or methoxy groups, as demonstrated in the synthesis of triazole-thiadiazole hybrids .

Advanced Research Questions

Q. How can Sonogashira cross-coupling reactions be optimized to introduce alkynyl groups at specific positions on the 1,2,4-thiadiazole ring?

- Answer: Optimize reaction conditions (catalyst loading, temperature, solvent) to control regioselectivity. For example, 3,5-diiodo-1,2,4-thiadiazole reacts preferentially at the C5 position (adjacent to sulfur) with phenylacetylene under Sonogashira conditions, yielding 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole. Excess alkyne and prolonged reaction times enable bis-substitution . Monitoring via HPLC or TLC ensures reaction progress, while Raman spectroscopy can track iodine displacement .

Q. What analytical techniques resolve contradictions in biological activity data for thiadiazole derivatives?

- Answer:

- Molecular docking predicts binding interactions with target proteins (e.g., anticancer targets like aromatase or kinases) to rationalize activity discrepancies .

- In vitro cytotoxicity assays (e.g., against A2058 melanoma or HepG2 carcinoma) validate hypotheses, as seen in studies where bis-erlotinib-thiadiazole hybrids showed potent activity despite erlotinib alone being ineffective .

- Chromatographic purity checks (e.g., HPLC) ensure observed bioactivity is not an artifact of impurities .

Q. How can isomerization issues during the synthesis of bis-substituted 1,2,4-thiadiazoles be mitigated?

- Answer: Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) can arise from thermal or acidic conditions. Strategies include:

- Low-temperature reactions to minimize rearrangement .

- Steric hindrance by bulky substituents to stabilize the desired isomer.

- Chromatographic separation (e.g., preparative TLC) of isomers, as applied in isolating a 3:2 mixture of bis-erlotinib-thiadiazole isomers .

Q. What methodologies are recommended for characterizing the electronic effects of substituents on the thiadiazole ring?

- Answer:

- UV-Vis spectroscopy to assess π→π* transitions influenced by electron-withdrawing/donating groups.

- Cyclic voltammetry measures redox potentials, correlating with substituent electronic properties .

- DFT calculations model charge distribution and HOMO-LUMO gaps, as demonstrated in studies on alkyne-linked thiadiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。